molecular formula C18H17ClFNOS B1327338 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone CAS No. 898781-96-9

4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone

Cat. No.: B1327338
CAS No.: 898781-96-9
M. Wt: 349.9 g/mol
InChI Key: SGKFBILPMQDMEL-UHFFFAOYSA-N
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Description

4-chloro-3-fluoro-2’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNOS. It is known for its unique structural properties, which include a benzophenone core substituted with chloro, fluoro, and thiomorpholinomethyl groups.

Preparation Methods

The synthesis of 4-chloro-3-fluoro-2’-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-chloro-3-fluoro-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-3-fluoro-2’-thiomorpholinomethyl benzophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-3-fluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

4-chloro-3-fluoro-2’-thiomorpholinomethyl benzophenone can be compared with other similar compounds, such as:

The uniqueness of 4-chloro-3-fluoro-2’-thiomorpholinomethyl benzophenone lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKFBILPMQDMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643827
Record name (4-Chloro-3-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-96-9
Record name (4-Chloro-3-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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